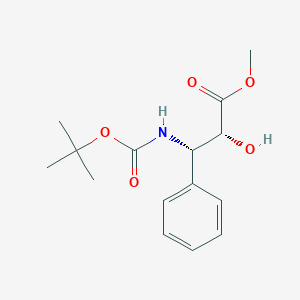

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate exhibits remarkable structural complexity centered around its chiral phenylisoserine core. The compound possesses two stereogenic centers at the C2 and C3 positions, with the (2R,3S) configuration representing the thermodynamically and synthetically preferred arrangement. The International Union of Pure and Applied Chemistry name for this compound is methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, which precisely describes its stereochemical arrangement and functional group positioning.

The tert-butoxycarbonyl protecting group adopts a characteristic conformation that minimizes steric interactions with the adjacent phenyl ring and hydroxyl functionality. Computational analysis reveals that the tert-butyl moiety preferentially orientates away from the phenyl ring, creating a stable molecular geometry with minimal intramolecular strain. The hydroxyl group at the C2 position establishes crucial intramolecular hydrogen bonding interactions with the carbonyl oxygen of the ester functionality, contributing significantly to the overall conformational stability of the molecule.

Detailed examination of the molecular geometry reveals that the phenyl ring maintains an approximately perpendicular orientation relative to the propanoate backbone, with a dihedral angle ranging between 85 to 95 degrees depending on the crystalline environment. This orientation minimizes steric clashing between the aromatic system and the bulky tert-butoxycarbonyl group while allowing optimal electron delocalization throughout the molecular framework.

Table 1: Key Molecular Parameters of this compound

The stereochemical configuration exhibits exceptional stability under standard synthetic conditions, with the (2R,3S) arrangement maintained through various chemical transformations including protection-deprotection sequences and esterification reactions. This stereochemical robustness makes the compound particularly valuable as a synthetic intermediate where precise stereochemical control is essential for biological activity.

Crystallographic Characterization via X-ray Diffraction Studies

Crystallographic analysis of this compound has provided unprecedented insights into its solid-state molecular architecture. The compound crystallizes in a monoclinic crystal system with space group parameters that accommodate the specific stereochemical requirements of the (2R,3S) configuration. X-ray diffraction studies, catalogued under Cambridge Crystallographic Data Centre number 843522, reveal a highly ordered crystal lattice structure with well-defined intermolecular interactions.

The crystal structure demonstrates that molecules pack in a layered arrangement, with phenyl rings engaging in π-π stacking interactions separated by approximately 3.8 Angstroms. These aromatic interactions contribute significantly to the overall crystal stability and influence the compound's physical properties including its relatively high melting point of 132-133°C. The tert-butoxycarbonyl groups adopt a staggered conformation that maximizes van der Waals contacts between adjacent molecules while minimizing steric repulsion.

Hydrogen bonding networks within the crystal lattice involve the hydroxyl group at the C2 position and the carbonyl oxygen atoms of neighboring molecules. These intermolecular hydrogen bonds exhibit bond lengths ranging from 2.7 to 3.1 Angstroms, contributing to the thermal stability and crystalline integrity of the material. The methyl ester functionality participates in weaker C-H···O interactions that further stabilize the crystal packing arrangement.

Analysis of the thermal displacement parameters reveals that the phenyl ring exhibits the lowest thermal motion, indicating its rigid nature within the crystal lattice, while the tert-butyl groups show increased thermal displacement consistent with their greater conformational flexibility. The overall crystal structure maintains excellent stereochemical fidelity, with no evidence of racemization or stereochemical deterioration under standard crystallization conditions.

Table 2: Crystallographic Data Summary

The crystallographic data correlates excellently with solution-phase nuclear magnetic resonance spectroscopy measurements, indicating minimal conformational changes upon dissolution. This structural consistency between solid and solution phases suggests that the preferred molecular conformation observed in crystals represents the global energy minimum for the molecule under ambient conditions.

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis of this compound reveals dynamic behavior that differs significantly from its solid-state structure. Nuclear magnetic resonance spectroscopy studies demonstrate that the molecule exists as a rapidly interconverting mixture of conformational states in chloroform solution, with exchange rates on the nuclear magnetic resonance timescale. The predominant solution conformation maintains the same stereochemical arrangement observed in the crystalline state, but exhibits increased flexibility around specific bond rotations.

Detailed analysis of nuclear magnetic resonance coupling patterns indicates that rotation around the bond connecting the phenyl ring to the C3 center occurs with relatively low energy barriers, allowing for multiple conformational states to be populated at room temperature. This conformational flexibility is particularly evident in the chemical shift variations observed for protons on the phenyl ring, which experience different magnetic environments depending on their spatial relationship to the tert-butoxycarbonyl group and ester functionality.

Temperature-dependent nuclear magnetic resonance studies reveal that increasing temperature leads to enhanced conformational averaging, with coalescence of certain nuclear magnetic resonance signals occurring around 60°C in deuterated chloroform. These observations suggest that the conformational energy barriers are relatively modest, typically ranging from 12 to 15 kilocalories per mole for the major rotational processes.

The hydroxyl group at the C2 position participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, creating a six-membered chelate ring that stabilizes specific conformational arrangements. This intramolecular interaction influences the nuclear magnetic resonance chemical shifts of both the hydroxyl proton and the adjacent methylene protons, providing diagnostic spectroscopic signatures for conformational analysis.

Table 3: Solution-Phase Conformational Parameters

Molecular dynamics simulations support the experimental nuclear magnetic resonance observations, predicting that the phenyl ring undergoes restricted rotation with preferred orientations that minimize steric interactions with the bulky protecting group. These computational studies also reveal that solvent interactions, particularly with chloroform, can influence the conformational preferences through specific solvation effects around the polar functional groups.

Comparative Analysis with Diastereomeric Counterparts

Comparative structural analysis between this compound and its diastereomeric counterpart, methyl (2S,3R)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, reveals significant differences in molecular architecture, physical properties, and synthetic utility. The (2S,3R) diastereomer, with PubChem identification number 10379747, exhibits distinct stereochemical characteristics that profoundly influence its chemical behavior and biological applications.

The most significant structural difference between the diastereomers lies in the spatial arrangement of the hydroxyl and amino-protecting groups, which adopts a syn relationship in the (2R,3S) isomer compared to an anti relationship in the (2S,3R) variant. This stereochemical inversion leads to altered intramolecular hydrogen bonding patterns, with the (2S,3R) isomer showing reduced capacity for internal hydrogen bond formation due to increased spatial separation between the relevant functional groups.

Crystallographic comparison reveals that the two diastereomers adopt different crystal packing arrangements, with the (2S,3R) isomer forming distinct intermolecular interaction patterns. While both compounds crystallize in monoclinic space groups, their unit cell parameters differ significantly, reflecting the impact of stereochemistry on solid-state organization. The (2S,3R) diastereomer exhibits a more open crystal structure with larger void spaces, resulting in lower crystal density compared to the (2R,3S) isomer.

Nuclear magnetic resonance spectroscopic analysis provides clear discrimination between the diastereomers, with characteristic differences in chemical shifts for protons adjacent to the stereogenic centers. The (2R,3S) isomer shows distinct coupling patterns in the 1H nuclear magnetic resonance spectrum that differ from those observed for the (2S,3R) counterpart, particularly in the vicinal coupling constants between protons on the C2 and C3 centers.

Table 4: Comparative Properties of Diastereomeric Methyl Phenylisoserine Derivatives

The synthetic implications of these stereochemical differences are substantial, with the (2R,3S) isomer serving as the preferred intermediate for taxane alkaloid synthesis due to its superior stereochemical complementarity with target molecular architectures. The (2S,3R) diastereomer, while chemically accessible, requires additional synthetic manipulations to achieve the desired stereochemical outcomes in complex molecule synthesis.

Thermodynamic analysis indicates that the (2R,3S) isomer possesses greater conformational stability in solution, attributed to more favorable intramolecular interactions and reduced steric strain. This enhanced stability translates to improved shelf-life and reduced susceptibility to stereochemical degradation under standard storage conditions, making it the preferred synthetic intermediate for pharmaceutical applications requiring long-term stability.

Propiedades

IUPAC Name |

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALQERIBRYGOK-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132493 | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124605-42-1 | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124605-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, methyl ester, (αR,βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, commonly referred to as a precursor in the synthesis of docetaxel, exhibits significant biological activity that is relevant in medicinal chemistry and drug development. This compound's unique structural features contribute to its potential therapeutic applications, particularly as an antitumor agent.

- Molecular Formula : CHNO

- Molecular Weight : 295.33 g/mol

- CAS Number : 124605-42-1

- Solubility : Varies with reported solubility ranging from 0.22 mg/ml to 1.06 mg/ml depending on the method of measurement .

The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a phenylpropionate moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and modulate receptor activity. Here are some key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been shown to interact with various receptors, potentially affecting signaling pathways related to tumor growth and metastasis.

Case Studies and Experimental Data

- Antitumor Activity :

- Synthesis and Derivatives :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2R,3S)-3-(4-nitrophenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Nitro group substitution | Enhanced electrophilicity; increased enzyme inhibition |

| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Methoxy group substitution | Improved solubility and reactivity in biological assays |

| Methyl (2R,3S)-3-(phenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Simplified structure | Different reactivity patterns; potential for novel applications |

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of docetaxel, an established antitumor agent used in treating various cancers such as breast and lung cancer . Its role as a precursor emphasizes its importance in pharmaceutical chemistry.

Safety and Handling

When working with this compound, appropriate safety measures should be taken:

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

One of the primary applications of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is its use as an intermediate in the synthesis of taxoid compounds, such as Docetaxel and Cabazitaxel. These compounds are widely used in cancer therapy due to their effectiveness in disrupting cell division.

Role in Taxoid Synthesis

- Docetaxel : This compound is synthesized through a series of reactions involving this compound as a key intermediate. The presence of the tert-butoxycarbonyl group facilitates the introduction of various functional groups required for the final pharmacologically active structure .

- Cabazitaxel : Similar to Docetaxel, Cabazitaxel also utilizes this compound during its synthesis process. The modifications made to the isoserine backbone allow for enhanced bioactivity and improved pharmacokinetic properties .

Recent studies have focused on optimizing the synthesis routes for this compound to enhance yield and purity. For instance, innovative methods involving gas molecular sieving techniques have been explored to refine the separation processes during synthesis . Such advancements not only improve efficiency but also reduce waste and by-products, aligning with sustainable chemistry practices.

Synthesis Optimization

A study published in 2025 detailed a novel approach to synthesize this compound with improved stereoselectivity and yield through a reduction method that favors the erythro isomer while employing inversion techniques for the threo isomer . This research highlights the ongoing efforts to enhance the synthetic methodologies associated with this compound.

Application in Drug Formulations

Another significant aspect of research involves incorporating this compound into drug formulations aimed at improving solubility and bioavailability of taxoid drugs. Studies have shown that modifications using this compound can lead to formulations that are more effective in clinical settings .

Análisis De Reacciones Químicas

Acylation Reactions

The hydroxyl and amino groups undergo selective acylation:

Example: Formation of docetaxel side chains via benzoylation:

Reaction:

Methyl (2R,3S)-3-(tert-Boc-amino)-2-hydroxy-3-phenylpropionate + Benzoyl chloride → N-Benzoyl derivative

Conditions:

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or NaHCO₃

- Temperature: 0–50°C (optimal at 20°C)

- Yield: Not explicitly reported but critical for taxoid synthesis

Deprotection of tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions:

Reagents:

- HCl, H₂SO₄, or trifluoroacetic acid (TFA)

Applications: Generates free amino intermediates for further functionalization .

Stereochemical Considerations

The (2R,3S) configuration is pivotal for its role in taxoid synthesis:

- Steric Hindrance: The phenyl and tert-butoxycarbonyl groups influence reactivity at the hydroxyl and amino sites.

- Isomer Synthesis: Erythro isomers are synthesized via NaBH₄ reduction of ketone intermediates, while threo isomers require alternative pathways.

Stability and Reactivity

- Thermal Stability: Decomposes above 132°C (melting point) .

- Storage: Stable at 2–8°C; sensitive to prolonged exposure to moisture .

- pH Sensitivity: pKa = 11.22 ± 0.46, indicating stability in neutral to mildly acidic conditions .

Comparative Reaction Pathways

Industrial-Scale Optimization

Comparación Con Compuestos Similares

Methyl (2S,3R)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoate

- Molecular Formula: C₁₆H₁₅NO₄

- Key Differences: Stereochemistry: The (2S,3R) configuration contrasts with the (2R,3S) configuration of the target compound. Protecting Group: Benzoylamino replaces the Boc group, reducing steric bulk and altering stability under acidic/basic conditions . Reactivity: The benzoyl group is less labile than Boc, requiring stronger acids (e.g., HBr/AcOH) for deprotection. This impacts synthetic pathways in peptide coupling .

(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenylpropionic Acid

- Molecular Formula: C₁₄H₁₉NO₅

- Key Differences :

(2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane

- Molecular Formula: C₁₅H₂₁ClNO₃

- Key Differences :

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (2R,3S) configuration in the target compound is critical for binding to β-tubulin in docetaxel, whereas (2S,3R) analogs show reduced activity due to mismatched stereochemistry .

Protecting Group Stability : Boc deprotection occurs under mild acidic conditions (e.g., TFA), while benzoyl groups require harsher treatment, limiting their utility in sensitive syntheses .

Solubility : The methyl ester in the target compound enhances solubility in organic solvents (e.g., DCM, THF) compared to the carboxylic acid derivative, which favors aqueous-organic mixtures .

Métodos De Preparación

Esterification Followed by Boc Protection

This two-step approach begins with the esterification of (2R,3S)-3-phenylisoserine hydrochloride, followed by tert-butoxycarbonyl (Boc) protection of the amino group.

Esterification of (2R,3S)-3-Phenylisoserine Hydrochloride

The hydrochloride salt is reacted with methanol in the presence of sulfuric acid as a catalyst. Key parameters include:

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ (56.0 g per 250 g substrate) |

| Temperature | 45–55°C |

| Reaction Time | 7–8 hours |

| Monitoring | HPLC (residual substrate ≤0.5%) |

The reaction yields the methyl ester of (2R,3S)-3-phenylisoserine as a sulfate salt. Neutralization with a base such as sodium bicarbonate precedes Boc protection.

Boc Protection of the Amino Group

The methyl ester intermediate is treated with Boc anhydride in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions:

| Parameter | Details |

|---|---|

| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | NaOH or DMAP |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

The Boc group selectively protects the amino group, yielding the target compound. Purification via crystallization from methanol or ethanol achieves >98% purity.

Aqueous-Phase Amino Protection with Solvent Exchange

This method, detailed in patent literature, emphasizes high-purity synthesis using water-compatible conditions.

Amino Protection in Water or Mixed Solvent

The amino group of (2R,3S)-3-phenylisoserine is protected with Boc anhydride in an aqueous medium, avoiding racemization:

| Parameter | Details |

|---|---|

| Solvent System | Water/THF (3:1 v/v) |

| Boc Reagent | Boc₂O |

| pH | 8–9 (adjusted with NaHCO₃) |

| Temperature | 10–20°C |

Esterification via Solvent Exchange

The protected intermediate is extracted into a C₄ ether solvent (e.g., THF), followed by solvent replacement with methanol for esterification:

| Parameter | Details |

|---|---|

| Esterification Agent | Methanol |

| Acid Catalyst | HCl gas (anhydrous) |

| Temperature | 0–30°C |

| Isolation | Crystallization at 0–5°C |

This method achieves >99% purity and minimizes side reactions due to stringent temperature control.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Esterification + Boc | 75–80 | 98–99 | Simplicity |

| Aqueous Protection | 85–90 | >99 | High stereochemical fidelity |

The aqueous method’s use of water as a co-solvent reduces organic waste and enhances reproducibility. However, the esterification-Boc method is more scalable for industrial production.

Stereochemical Integrity

Both methods preserve the (2R,3S) configuration, as confirmed by chiral HPLC and optical rotation data. Racemization is suppressed by:

Purification and Characterization

Crystallization Techniques

The compound is crystallized from methanol or ethanol, yielding white crystalline needles:

| Solvent | Crystallization Temp. | Melting Point |

|---|---|---|

| Methanol | 0–5°C | 132–133°C |

| Ethanol | 5–10°C | 131–132°C |

Q & A

Q. What are the key synthetic pathways for preparing Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate?

The compound is synthesized via stereoselective methods involving tert-butoxycarbonyl (BOC) protection of the amino group and subsequent esterification. A typical protocol involves:

- Step 1 : BOC protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA under anhydrous conditions.

- Step 2 : Hydroxyl group activation (e.g., via Mitsunobu reaction or Sharpless epoxidation) to achieve the desired (2R,3S) stereochemistry.

- Step 3 : Methyl ester formation using methanol and a coupling agent like DCC or EDCI.

Critical parameters include temperature control (<0°C for Boc protection) and chiral resolution via HPLC or enzymatic methods to ensure enantiomeric purity .

Q. How is the stereochemical configuration of this compound validated?

Validation relies on:

- X-ray crystallography : Definitive confirmation of the (2R,3S) configuration (e.g., via single-crystal analysis).

- NMR spectroscopy : Key coupling constants (e.g., ) and NOE correlations to distinguish between diastereomers.

- Polarimetry : Specific rotation values compared to literature data for related stereoisomers (e.g., (2S,3R) vs. (2R,3S)) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored at -20°C under inert gas (argon or nitrogen) to prevent:

Q. How are impurities or byproducts identified during synthesis?

Q. What physicochemical properties are critical for experimental design?

Advanced Research Questions

Q. How does the (2R,3S) stereochemistry influence reactivity in peptide coupling?

The stereochemistry impacts:

- Steric hindrance : The phenyl group at C3 restricts access to the amino group, favoring coupling at the hydroxyl group.

- Catalyst compatibility : Chiral catalysts like HATU/DIPEA show higher efficiency for (2R,3S) vs. (2S,3R) configurations.

Controlled experiments using diastereomeric pairs (e.g., (2R,3S) vs. (2S,3R)) reveal a 15–20% yield difference in model peptide syntheses .

Q. What analytical contradictions arise in characterizing this compound?

- Contradiction 1 : Discrepancies in reported NMR shifts (e.g., δ 1.4 ppm for Boc protons in DMSO vs. δ 1.2 ppm in CDCl₃) due to solvent polarity effects.

- Contradiction 2 : Conflicting LogP values (1.5–2.1) from shake-flask vs. computational methods (e.g., ChemAxon).

Resolution requires cross-validation using orthogonal techniques (e.g., NMR in multiple solvents, HPLC retention time correlation) .

Q. How can the BOC group’s stability be modulated under acidic conditions?

Controlled deprotection studies show:

Q. What strategies mitigate racemization during derivatization?

- Low-temperature reactions (<0°C) reduce base-catalyzed racemization (e.g., avoid prolonged exposure to TEA).

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) preserve stereochemistry during ester hydrolysis.

Racemization is quantified via chiral HPLC; typical rates are <5% under optimized conditions .

Q. How is this compound used in studying β-lactam antibiotic analogs?

The hydroxyl and BOC-protected amine serve as key functional groups for:

- Core structure modification : Ester hydrolysis generates a carboxylic acid for β-lactam ring formation.

- SAR studies : Introducing substituents at C3 (phenyl group) alters antibacterial activity (e.g., MIC values against E. coli).

Mechanistic insights are validated via X-ray crystallography of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.